molecular formula C18H17FN4O B4477506 6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

Cat. No.: B4477506
M. Wt: 324.4 g/mol
InChI Key: AHNHBFPKNGDHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[4,3-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with a suitable pyrimidine derivative, followed by cyclization and subsequent introduction of the piperidine moiety under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidine compounds.

Scientific Research Applications

6-(4-Fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Fluorophenyl-piperidine derivatives: Compounds with similar substituents on the phenyl and piperidine rings, which may exhibit comparable biological activities.

Uniqueness

6-(4-Fluorophenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific combination of a fluorophenyl group, a piperidine ring, and a pyrido[4,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-4-6-14(7-5-13)23-11-8-16-15(17(23)24)12-20-18(21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHBFPKNGDHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Reactant of Route 2
Reactant of Route 2
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Reactant of Route 3
Reactant of Route 3
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Reactant of Route 4
Reactant of Route 4
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Reactant of Route 5
Reactant of Route 5
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Reactant of Route 6
Reactant of Route 6
6-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.